Cas no 1896836-29-5 (1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine)

1-{1-[3-(Propan-2-yl)phenyl]cyclopropyl}ethan-1-amine is a cyclopropylamine derivative featuring an isopropyl-substituted phenyl group, which contributes to its unique steric and electronic properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The cyclopropyl ring enhances conformational rigidity, while the amine functionality allows for further derivatization, making it a versatile intermediate. Its structural characteristics may impart improved metabolic stability and binding affinity in drug design applications. The compound is typically handled under controlled conditions due to its reactive amine group, requiring appropriate storage and handling protocols to ensure stability.
1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine structure
1896836-29-5 structure
Product Name:1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine
CAS No:1896836-29-5
MF:C14H21N
MW:203.32324385643
CID:6239774
PubChem ID:117292008
Update Time:2025-05-25

1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine
    • EN300-1755914
    • 1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-amine
    • 1896836-29-5
    • Inchi: 1S/C14H21N/c1-10(2)12-5-4-6-13(9-12)14(7-8-14)11(3)15/h4-6,9-11H,7-8,15H2,1-3H3
    • InChI Key: HGNPZQGSXYNDQD-UHFFFAOYSA-N
    • SMILES: NC(C)C1(C2C=CC=C(C(C)C)C=2)CC1

Computed Properties

  • Exact Mass: 203.167399674g/mol
  • Monoisotopic Mass: 203.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine

Professional Introduction to Compound with CAS No. 1896836-29-5 and Product Name: 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine

The compound with the CAS number 1896836-29-5 and the product name 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a cyclopropyl group and a propyl-substituted phenyl ring contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

Recent studies have highlighted the importance of cyclopropyl-containing compounds in medicinal chemistry due to their ability to enhance binding affinity and selectivity. The structural motif of 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine incorporates this feature, which is believed to improve its interaction with biological targets. Specifically, the cyclopropyl ring can facilitate favorable interactions with enzymes and receptors, potentially leading to more effective pharmacological outcomes. This compound's design aligns with the growing trend in drug discovery towards rational molecular design, where structural features are meticulously tailored to optimize biological activity.

The propan-2-yl substituent on the phenyl ring further contributes to the compound's complexity and functionality. This side chain can influence both the electronic properties and steric environment of the molecule, allowing for fine-tuning of its pharmacokinetic profile. In particular, the propan-2-yl group may enhance solubility and metabolic stability, critical factors for a drug candidate's success in clinical trials. Such modifications are often employed in modern drug design to achieve a balance between potency and pharmacokinetic properties.

Current research in pharmaceutical chemistry emphasizes the exploration of novel scaffolds that can offer improved therapeutic profiles. The 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine structure exemplifies this approach by combining multiple structural elements known to enhance drug-like characteristics. For instance, the phenyl ring provides a hydrophobic core, while the cyclopropyl group introduces rigidity, both of which are desirable traits in small-molecule drugs. Additionally, the amine functional group (-NH₂) serves as a versatile handle for further chemical modifications, enabling researchers to explore various derivatization strategies.

One of the most exciting aspects of this compound is its potential in addressing unmet medical needs. The structural features of 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine suggest that it may exhibit activity against a range of biological targets. Preliminary computational studies have indicated that this molecule could interact with enzymes involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis or autoimmune disorders. Furthermore, its ability to modulate receptor activity may open doors for applications in central nervous system (CNS) disorders, where precise targeting is crucial.

The synthesis of 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming the cyclopropyl-containing core. Additionally, modern spectroscopic methods allow for thorough characterization of the compound's structure, ensuring that it meets the stringent requirements for pharmaceutical development.

In conclusion, 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-amine represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in discovering new therapies that address complex diseases. The ongoing investigation into its pharmacological properties holds promise for improving patient outcomes in various therapeutic areas.

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